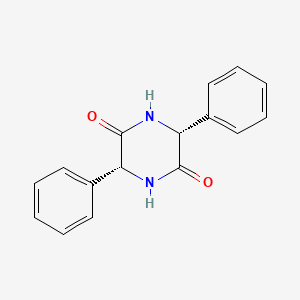

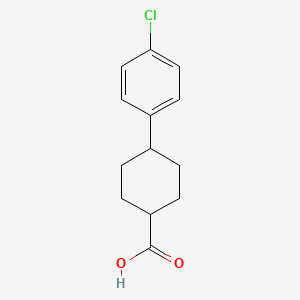

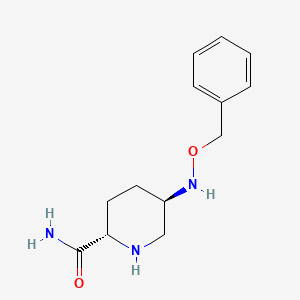

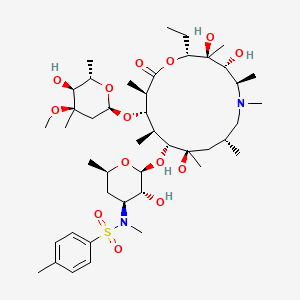

![molecular formula C15H15N5O7S2 B601301 (6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 72701-01-0](/img/structure/B601301.png)

(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cefixime EP Impurity E is an impurity of the third generation cephalosporin antibiotic, Cefixime

科学的研究の応用

Compound Synthesis and Characterization

The compound has been involved in various synthetic procedures aimed at creating derivatives with potential biological activities. For instance, Deng Fu-li (2007) synthesized Benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylidene-amino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, a derivative of the compound, through a series of reactions starting from 7-amino cephalosporanic acid. This compound was characterized by IR and 1HNMR, indicating its potential for further biological applications (Deng Fu-li, 2007).

Pharmaceutical Formulation

The compound has been studied in the context of pharmaceutical formulations, particularly for improving drug properties. For example, K. Machiya et al. (2008) focused on producing spherical agglomerates of cephalosporin antibiotic crystals to develop a drug for injection. The morphology of these agglomerates was closely studied, revealing that their properties, such as filtration, could be effectively controlled by manipulating parameters like super-saturation ratio and the presence of seed crystals (K. Machiya et al., 2008).

Drug Carrier Systems

The compound has also been explored as a potential carrier for drugs. Lorena Blau et al. (2008) reported the synthesis and complete NMR characterization of a new cephalosporin derivative that can be used as a carrier for a wide range of drugs containing an amino group. The derivative was designed for applications in Antibody-Directed Enzyme Prodrug Therapy (ADEPT), demonstrating the versatility of the compound in drug delivery systems (Lorena Blau et al., 2008).

作用機序

Target of Action

Cefixime Impurity E, like its parent compound Cefixime, primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes located inside the bacterial cell wall and are crucial for the synthesis and remodeling of peptidoglycan, a glycopeptide polymer that forms the bacterial cell wall .

Mode of Action

Cefixime Impurity E inhibits bacterial cell wall synthesis by binding to one or more of the PBPs . This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The result is impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Cefixime Impurity E is the peptidoglycan synthesis pathway . By inhibiting the PBPs, Cefixime Impurity E prevents the final stage of peptidoglycan synthesis, which is essential for maintaining the structural integrity of the bacterial cell wall . This disruption leads to the loss of cell wall homeostasis and eventual bacterial cell death .

Pharmacokinetics

The parent compound cefixime has been shown to have a dose-dependent increase in peak plasma and serum concentration (c max) and area under the curve (auc), indicating its absorption into the bloodstream . The clearance of Cefixime decreases according to the degree of renal insufficiency

Result of Action

The primary result of Cefixime Impurity E’s action is the disruption of bacterial cell wall synthesis , leading to the loss of cell integrity and bacterial cell death . This makes it an effective antibiotic against susceptible Gram-negative and Gram-positive bacterial infections .

Action Environment

Environmental factors can influence the action of Cefixime Impurity E. For instance, the presence of certain ions in synthetic wastewater and tap water can reduce the degradation efficiency of Cefixime . Additionally, the pH of the environment can affect the removal of Cefixime, with acidic conditions favoring its removal due to the formation of negative ions

生化学分析

Biochemical Properties

Cefixime Impurity E, like Cefixime, is expected to interact with various enzymes, proteins, and other biomolecules. Cefixime is known for its high stability in the presence of beta-lactamase enzymes , and it’s plausible that Cefixime Impurity E shares this property

Cellular Effects

The cellular effects of Cefixime Impurity E are not well-studied. Given its structural similarity to Cefixime, it may influence cell function in similar ways. Cefixime is known to inhibit bacterial cell wall synthesis, which can lead to cell death

Molecular Mechanism

Cefixime is known to bind to penicillin-binding proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls This results in cell lysis and death

Temporal Effects in Laboratory Settings

Studies on Cefixime have shown that it has a half-life of 3 to 4 hours

Metabolic Pathways

Cefixime is known to be excreted primarily unchanged in the urine , suggesting that it may not undergo extensive metabolism

特性

CAS番号 |

72701-01-0 |

|---|---|

分子式 |

C15H15N5O7S2 |

分子量 |

441.4 g/mol |

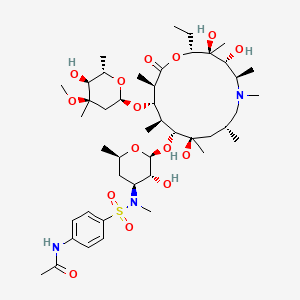

IUPAC名 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C15H15N5O7S2/c1-5-3-28-13-9(12(24)20(13)10(5)14(25)26)18-11(23)8(19-27-2-7(21)22)6-4-29-15(16)17-6/h4,9,13H,2-3H2,1H3,(H2,16,17)(H,18,23)(H,21,22)(H,25,26)/b19-8+/t9-,13-/m1/s1 |

InChIキー |

ZDMZWMRTKADQNC-LMCFTXQDSA-N |

異性体SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OCC(=O)O)/C3=CSC(=N3)N)SC1)C(=O)O |

SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

正規SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。